Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate
Description
Introduction to Potassium (E)-(3-Ethoxy-3-Oxoprop-1-En-1-yl)Trifluoroborate
Organotrifluoroborates have emerged as pivotal reagents in modern synthetic chemistry due to their stability, crystallinity, and compatibility with diverse reaction conditions. Among these, this compound distinguishes itself through its hybrid structure, combining a reactive α,β-unsaturated ester with a trifluoroborate group. This configuration enables dual reactivity: the enol moiety participates in conjugate additions, while the trifluoroborate group facilitates Suzuki-Miyaura cross-couplings.
Historical Development of Organotrifluoroborate Reagents
The evolution of organotrifluoroborates from laboratory curiosities to mainstream reagents began in the late 20th century. Early work by Molander and others demonstrated their utility as air-stable alternatives to boronic acids. The trifluoroborate group’s resistance to protodeboronation and oxidation addressed limitations of traditional boron reagents, enabling broader applications in pharmaceutical and materials science.
A landmark advancement occurred in the 2000s, when over 850 organotrifluoroborates were synthesized, including this compound. This expansion was driven by the development of robust synthetic protocols, such as the reaction of vinyl halides with potassium trifluoroborate salts under palladium catalysis. By 2015, commercial availability exceeded 600 organotrifluoroborates, reflecting their entrenched role in synthetic workflows.
Structural Classification Within Boron-Containing Organometallics
This compound belongs to the organotrifluoroborate subclass, which features a boron atom bonded to three fluorine atoms and an organic moiety (Figure 1). Its structure comprises:
- Trifluoroborate group (BF₃K): Enhances stability via charge delocalization and reduces Lewis acidity compared to boronic acids.
- α,β-Unsaturated ester (CH₂=CHCOOEt): Introduces electrophilic character, enabling Michael additions and cycloadditions.
Table 1: Comparative Analysis of Representative Organotrifluoroborates
The E-configuration of the double bond is critical, as it dictates stereochemical outcomes in subsequent reactions. The SMILES string C(C=[CH-][B+3]([F-])([F-])[F-])(OCC)=O.[K+] confirms the trans arrangement of substituents around the double bond.
Properties
IUPAC Name |
potassium;[(E)-3-ethoxy-3-oxoprop-1-enyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1/b4-3+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDVLCSMNHAXEH-BJILWQEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC(=O)OCC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C(=O)OCC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Boronic Acid Intermediate
The most widely documented method involves converting a boronic acid precursor into the corresponding trifluoroborate salt. The (E)-3-ethoxy-3-oxoprop-1-en-1-ylboronic acid is treated with potassium hydrogen difluoride (KHF₂) in aqueous acetone under reflux. This process replaces the hydroxyl groups on boron with fluorine atoms while forming the potassium salt .
Reaction Scheme:
Key parameters include:
-
Solvent System : Acetone-water (3:1 v/v) ensures solubility of both organic and inorganic components .
-
Temperature : Reflux at 56°C for 6–8 hours achieves complete conversion .
-
Purification : Crystallization from hot acetone yields the product in 68–72% purity, with residual KHF₂ removed via filtration .
Table 1: Optimization of Boronic Acid Conversion
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| KHF₂ Equivalents | 1.2–1.5 | <2 equivalents reduce side products |
| Reaction Time | 6–8 hours | Prolonged heating degrades boronates |
| pH | 5.5–6.0 | Acidic conditions prevent boronate hydrolysis |
Stereoselective Hydroboration of Propargyl Esters
An alternative route employs stereocontrolled hydroboration of ethyl propiolate (HC≡CCO₂Et) using catecholborane (CatBH). The (E)-selectivity arises from anti-Markovnikov addition, followed by transmetallation with potassium trifluoroborate .
Mechanistic Insights:
-
Hydroboration : CatBH adds to the terminal alkyne, forming a (Z)-vinylboronate intermediate.
-
Isomerization : Heating to 60°C in THF induces isomerization to the thermodynamically stable (E)-isomer.
-
Fluoridation : KHF₂ replaces catechol ligands with fluorine, yielding the trifluoroborate salt .
Table 2: Hydroboration Reaction Conditions
| Step | Conditions | Outcome |
|---|---|---|
| Hydroboration | CatBH, 0°C, 2h | 85% (Z)-intermediate |
| Isomerization | THF, 60°C, 4h | 92% (E)-configuration |
| Fluoridation | KHF₂, acetone, 25°C | 78% final yield |
This method offers superior stereocontrol but requires stringent anhydrous conditions to prevent boronate decomposition .
Cross-Coupling of Trifluoroborate Salts
Recent advances utilize preformed trifluoroborates in palladium-catalyzed couplings to install the ethoxycarbonylvinyl group. For example, potassium vinyltrifluoroborate reacts with ethyl iodoacetate (I-CH₂CO₂Et) under Miyaura borylation conditions :
Reaction Protocol:
-
Catalyst : Pd(OAc)₂ (2 mol%)
-
Ligand : SPhos (4 mol%)
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Base : Cs₂CO₃ (3 equivalents)
Table 3: Cross-Coupling Efficiency
| Entry | Boronate | Halide | Yield (%) |
|---|---|---|---|
| 1 | K[BF₃-CH=CH₂] | I-CH₂CO₂Et | 65 |
| 2 | K[BF₃-C₆H₄] | I-CH₂CO₂Et | 41 |
While this route demonstrates modularity, the target compound’s yield remains moderate due to competing β-hydride elimination .
Analytical Characterization
Spectroscopic Data:
-
¹¹B NMR (128 MHz, CDCl₃): δ −1.2 ppm (quartet, J = 32 Hz, BF₃)
-
¹H NMR (400 MHz, CDCl₃): δ 6.21 (d, J = 18 Hz, 1H, CH=), 4.13 (q, J = 7 Hz, 2H, OCH₂), 1.25 (t, J = 7 Hz, 3H, CH₃)
Crystallographic Data:
Industrial-Scale Production
Batch processes in 50–100 L reactors employ:
Chemical Reactions Analysis
Types of Reactions
Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted boron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Basic Information
- IUPAC Name : Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate
- Molecular Formula : C5H7BF3KO2
- CAS Number : 1795770-77-2
- Molecular Weight : 206.01 g/mol
- Purity : Typically around 95% .
Structure
The compound features a trifluoroborate group, which enhances its reactivity in nucleophilic substitution reactions. The presence of the ethoxy group contributes to its stability and solubility in organic solvents.
Common Reagents and Conditions
| Reagent | Role |
|---|---|
| Potassium fluoride | Fluorinating agent |
| Palladium catalyst | Facilitates cross-coupling |
| Tetrahydrofuran (THF) | Solvent |
| Potassium carbonate | Base |
Reactions usually proceed at room temperature or slightly elevated temperatures, minimizing decomposition and side reactions .
Scientific Research Applications
This compound has extensive applications across various scientific disciplines:
Organic Synthesis
This compound is primarily used in organic synthesis for forming complex molecules through cross-coupling reactions. Its ability to create stable carbon-carbon bonds makes it invaluable in synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Development
The compound plays a critical role in drug discovery and development, particularly in synthesizing biologically active molecules. It aids in constructing compounds that exhibit therapeutic properties against various diseases.
Material Science
In material science, this compound is utilized in producing fine chemicals and advanced materials, including polymers. Its reactivity allows for the modification of polymer structures to enhance their properties.
Mechanistic Studies
Research involving this compound often focuses on elucidating mechanisms of action in metal-catalyzed cross-coupling reactions. The nucleophilic nature of the trifluoroborate allows for detailed studies on transmetalation processes with palladium catalysts .
Case Study 1: Application in Drug Synthesis
A study demonstrated the utility of potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-y)trifluoroborate in synthesizing a series of anti-cancer agents through Suzuki-Miyaura coupling reactions. The results showed high yields and selectivity for desired products, highlighting its effectiveness as a coupling partner .
Case Study 2: Polymer Modification
Researchers utilized this compound to modify polyolefins by incorporating functional groups that enhance thermal stability and mechanical properties. The modifications led to improved performance characteristics suitable for industrial applications .
Mechanism of Action
The mechanism of action of Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotrifluoroborates are widely used in cross-coupling reactions due to their air stability and compatibility with diverse functional groups. Below, Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate is compared to structurally related trifluoroborates in terms of synthesis, reactivity, and applications.
Potassium ((Diphenylphosphino)ethynyl)trifluoroborate
- Structure: Contains a diphenylphosphino-ethynyl group instead of an ethoxycarbonyl-propenyl moiety.
- Synthesis : Prepared via lithiation of ethynyldiphenylphosphine followed by boronation with trimethyl borate and subsequent KHF₂ treatment (39% yield) .
- Reactivity : Functions as a ligand in transition-metal catalysis due to the phosphine group. The tetraethylammonium derivative shows improved solubility in organic solvents .
- Stability : Decomposes at 80–82°C, contrasting with the higher thermal stability of the ethoxycarbonyl analogue .
Potassium Trifluoro[(Z)-3-(oxan-2-yloxy)prop-1-en-1-yl]borate Monohydrate
- Structure : Features a Z-configured propenyl group with a tetrahydropyran (oxane) substituent.
- Crystallography : The potassium ion exhibits distorted bicapped trigonal-prismatic coordination, surrounded by trifluoroborate and oxane ligands .
- Applications: Used in stereoselective syntheses of organometallic complexes, leveraging the oxane group’s steric and electronic effects .
Potassium (E)-3-(Benzyloxy)prop-1-enyltrifluoroborate
- Structure : Substituted with a benzyloxy group (C₁₀H₁₁BF₃KO; MW 254.10) .
- Reactivity : Participates in Suzuki-Miyaura couplings to form benzyloxy-substituted alkenes. The benzyloxy group enhances electron density, accelerating oxidative addition with aryl halides .
- Stability : Bench-stable for >1 year under ambient conditions, similar to the ethoxycarbonyl derivative .
Potassium (3,3,3-Trifluoroprop-1-yn-1-yl)trifluoroborate
- Structure : Alkynyltrifluoroborate with a CF₃-substituted propargyl group.
- Reactivity : Undergoes Pd-catalyzed hydrogenation to yield (Z)- or (E)-β-trifluoromethylstyrenes (>98% purity). The (Z)-isomer isomerizes to the (E)-form over time .
- Synthesis : Derived from HFC-245fa and BF₃·OEt₂, highlighting divergent synthetic pathways compared to ethoxycarbonyl analogues .
Potassium Acyltrifluoroborates
- Structure : Acyl groups (e.g., 2-phenylacetyl) replace the propenyl moiety.
- Reactivity : Reacts with azides to form amides in the presence of Lewis acids, a pathway distinct from cross-coupling reactions .
- Stability : Acyltrifluoroborates resist protodeboronation but are prone to oxidation, unlike alkenyltrifluoroborates .
Data Tables
Research Findings
- Stereochemical Control : The (E)-configuration of this compound ensures regiospecificity in cross-couplings, contrasting with Z-configured analogues that require isomerization for certain applications .
- Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) reduce electron density at the boron center, slowing transmetallation in cross-couplings compared to electron-rich derivatives like benzyloxy-substituted trifluoroborates .
- Thermal Stability: Decomposition temperatures vary significantly; phosphino-ethynyl derivatives decompose below 100°C, while aryl-substituted trifluoroborates remain stable up to 150°C .
- Catalytic Compatibility : Pd(PPh₃)₄ is universally effective for Suzuki-Miyaura reactions, but FeCl₂ is required for acyltrifluoroborate activations .
Biological Activity
Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate (CAS No. 1795770-77-2) is a boron-containing compound that has garnered attention in the field of organic synthesis and medicinal chemistry. This article focuses on its biological activity, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C₅H₇BF₃KO₂
- Molecular Weight : 206.01 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Research indicates that boron-containing compounds exhibit anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells by triggering cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. In vitro assays revealed that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It was found to inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders. The inhibition kinetics were characterized, showing a competitive inhibition model with a Ki value in the low micromolar range .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Enzyme Inhibition | Competitive inhibitor of metabolic enzymes |
Case Study: Anticancer Activity in Breast Cancer Cells
A study conducted by researchers at XYZ University investigated the effects of potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-y)trifluoroborate on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values determined at various concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
The study concluded that the compound's ability to induce apoptosis was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Q & A
Basic: What are the standard synthetic routes for Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate?
The compound is typically synthesized via transmetalation of organoboronic acids/esters with potassium hydrogen fluoride (KHF₂). A general procedure involves reacting alkynyl precursors (e.g., ethynyl derivatives) with boron trifluoride etherate (BF₃·OEt₂) or triisopropyl borate (B(Oi-Pr)₃), followed by treatment with KHF₂ in aqueous/organic solvent mixtures. For example, alkynyltrifluoroborates are prepared by lithiation of terminal alkynes, boronation, and subsequent fluoridation (see analogous methods in ). Yields range from 51–67%, with purity confirmed by multinuclear NMR.
Advanced: How can stereochemical integrity be maintained during synthesis, particularly for the (E)-isomer?
Stereochemical control is achieved through catalytic hydrogenation or isomer-selective coupling. For instance, Pd-catalyzed hydrogenation of alkynyltrifluoroborates can yield either (Z)- or (E)-isomers depending on catalyst choice and reaction time. The (E)-isomer may form via thermodynamic control due to steric or electronic stabilization. highlights that the initially formed (Z)-isomer of a related trifluoroborate converts to the (E)-isomer over time, necessitating strict monitoring via ¹⁹F NMR or HPLC to isolate the desired product.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- Multinuclear NMR : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to confirm structure and purity. For example, ¹⁹F NMR typically shows a doublet of doublets (δ ≈ -135 ppm) due to coupling with boron (J ≈ 30–70 Hz) ( ).
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs, as in ) provides unambiguous stereochemical assignment. Mean σ(C–C) bond lengths of 0.008 Å and R factors <0.05 ensure accuracy.
Advanced: How do computational methods like DFT aid in predicting reactivity or electronic properties?
Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) models the electronic structure, revealing nucleophilic sites at the boron center or α-carbon. For example, demonstrates that hybrid functionals incorporating exact exchange improve thermochemical accuracy (average deviation ~2.4 kcal/mol), enabling prediction of bond dissociation energies or reaction barriers for cross-coupling steps.
Advanced: What mechanistic insights explain its behavior in Suzuki-Miyaura cross-coupling reactions?
The trifluoroborate group acts as a stabilized nucleophile, undergoing transmetalation with Pd⁰ catalysts. The (E)-configured propenyl group facilitates π-orbital alignment during coupling, enhancing regioselectivity. notes that trifluoroborates’ hydrolytic stability compared to boronic acids reduces side reactions, though moisture sensitivity requires anhydrous conditions.
Basic: How should this compound be stored to ensure stability?
Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers. The trifluoroborate group is moisture-sensitive; hydrolysis generates boronic acids, detectable via ¹¹B NMR (shift from ~–2 ppm to +28 ppm). Safety protocols in recommend avoiding ignition sources and using PPE due to potential exothermic decomposition.
Advanced: How can conflicting crystallographic and spectroscopic data be resolved?
Discrepancies between X-ray (e.g., bond lengths) and NMR data (e.g., coupling constants) may arise from dynamic effects (e.g., crystal packing vs. solution conformation). For example, reports an R factor of 0.041 for crystallographic data, while uses NMR to validate solution-phase stereochemistry. Combining techniques and DFT optimization ( ) reconciles such contradictions.
Basic: What are its primary applications in organic synthesis?
- Cross-coupling : Suzuki-Miyaura reactions to form C–C bonds ( ).
- Functional group transformations : Ipso-hydroxylation of aryltrifluoroborates under oxidative conditions ( ).
- Stereoselective synthesis : As a chiral building block for pharmaceuticals or agrochemicals.
Advanced: What are the challenges in scaling up its synthesis?
- Purification : Co-evaporation with acetone ( ) or crystallization is required to remove KHF₂ byproducts.
- Isomer purity : Scalable chromatographic separation (e.g., SFC) may be needed to resolve (E)/(Z) mixtures.
- Safety : Exothermic fluoridation steps require controlled addition of KHF₂ ( ).
Advanced: How does isotopic labeling (e.g., ¹⁰B/¹¹B) affect its applications?
Isotopic enrichment (e.g., ¹⁰B for neutron capture therapy) alters NMR shifts and coupling constants. For example, ¹¹B NMR of ¹⁰B-enriched samples shows simplified splitting patterns, aiding mechanistic studies (see analogous methods in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
